
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride, also known as PCE, is a chemical compound that has been widely studied for its potential use in scientific research. PCE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of effects on the central nervous system.
作用機序
The mechanism of action of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves its interaction with the NMDA receptor. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride acts as a noncompetitive antagonist of the receptor, meaning that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. By blocking the receptor in this way, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride can modulate the activity of the NMDA receptor and affect downstream signaling pathways. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on other ion channels and receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride are complex and depend on the dose and route of administration. In general, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been shown to have effects on synaptic plasticity, memory formation, and mood regulation. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on locomotor activity and pain perception. These effects are thought to be mediated by 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride's interactions with the NMDA receptor and other neurotransmitter systems.
実験室実験の利点と制限
One advantage of using 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and study its downstream effects. However, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride also has limitations as a research tool. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the specific roles of different subtypes of the receptor. Another area of interest is the study of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride's effects on other neurotransmitter systems, particularly the dopamine and serotonin systems. Finally, there is interest in using 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride as a potential treatment for neurological disorders such as depression and addiction, although more research is needed to determine its safety and efficacy for these indications.
合成法
The synthesis method for 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves the reaction of 3-chlorobenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride. The purity of the final product can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been shown to have affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on other neurotransmitter systems, including the dopamine and serotonin systems. These effects make 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride a potentially valuable tool for studying the mechanisms underlying neurological disorders such as schizophrenia, depression, and addiction.
特性
IUPAC Name |
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16;/h4-6,11H,1-3,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOEAODHMVHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-benzoic acid 2-piperidin-1-yl-ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
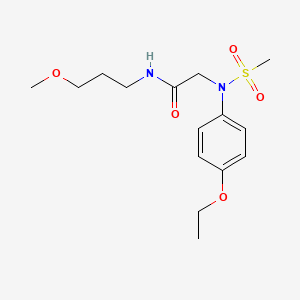
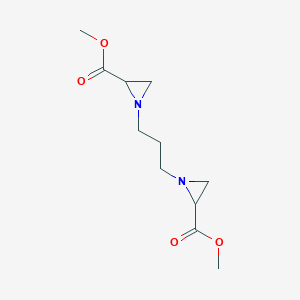


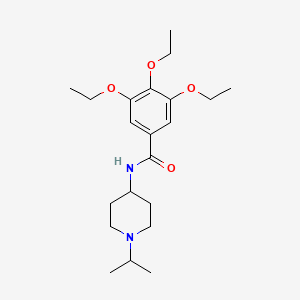

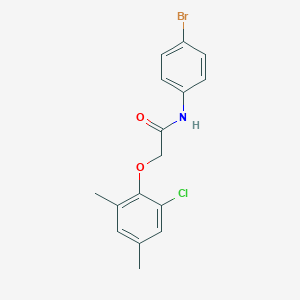
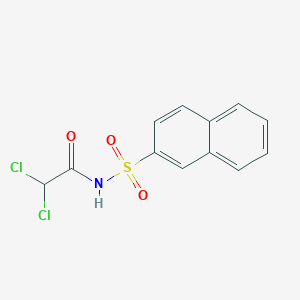
![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)